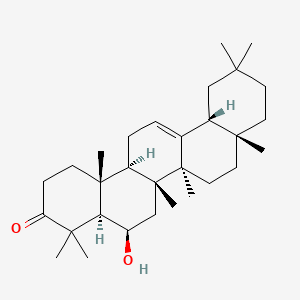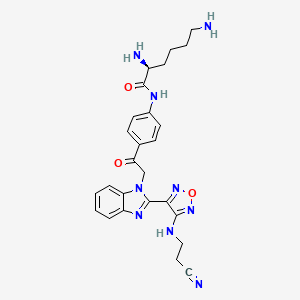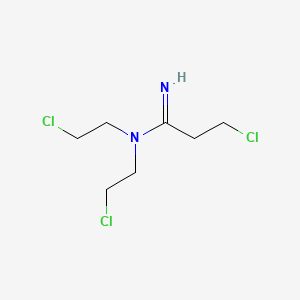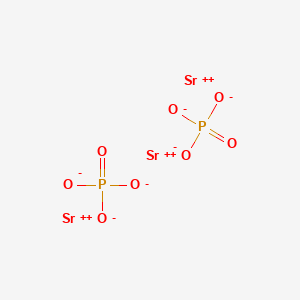
Strontium phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium phosphate is an inorganic compound composed of strontium and phosphate ions. It is known for its various applications in biomedicine, catalysis, luminescent materials, and batteries. This compound is particularly noted for its bioaffinity, making it a valuable material in bone regeneration and other biomedical applications.
Wirkmechanismus
Target of Action
Strontium phosphate primarily targets bone tissue . Strontium, a Group II metallic element similar to calcium and magnesium, is conventionally used in bone regeneration and growth stimulation . It can partially replace the function of calcium ions due to its similar physical and chemical properties .
Mode of Action
This compound interacts with its targets by intensifying osteoblastogenesis (bone formation) and inhibiting osteoclastogenesis (bone resorption) . This dual action mechanism is unique to strontium-based compounds . Strontium acts through the calcium-sensing receptor (CaSR) in bone tissue cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the balance between bone formation and bone resorption . This balance is maintained by the production and function of osteoblasts and osteoclasts, which are regulated by multiple factors . This compound’s action on these pathways results in increased bone mass and improved bone microarchitecture .
Pharmacokinetics
The pharmacokinetics of orally administered strontium, such as in the form of strontium ranelate, have been studied . The overall plasma concentration time curves show two absorption phases due to two dominant intestinal absorption loci . The absolute bioavailability of strontium is about 25% (within a range of 19-27%) after an oral dose of 2 g strontium ranelate .
Result of Action
The result of this compound’s action is the promotion of new bone growth and the inhibition of bone resorption . This leads to increased bone mass, improved bone microarchitecture, and reduced risk of fractures . This compound has been shown to be effective in the treatment of osteoporosis, particularly in postmenopausal women .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, strontium-based nanoparticles have been used in various fields such as efficient drug delivery, bioimaging, cancer therapy, bone engineering, and environmental management . The wide application of strontium nanoparticles in several fields of medicine and environmental sciences is a testament to their versatility and adaptability to different environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium phosphate can be synthesized through several methods, including solid-state reactions, sol-gel processes, and precipitation methods. One common approach involves reacting strontium carbonate with diammonium hydrogen phosphate under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion to this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing strontium carbonate and phosphoric acid, followed by heating the mixture to temperatures above 1000°C. The resulting product is then cooled, ground, and purified to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Strontium phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form strontium pyrophosphate.
Reduction: Under certain conditions, this compound can be reduced to elemental strontium and phosphorus.
Substitution: this compound can participate in substitution reactions where phosphate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide at elevated temperatures.
Reduction: Requires reducing agents like hydrogen gas or carbon monoxide under high-temperature conditions.
Substitution: Often involves the use of other anions such as sulfate or carbonate in aqueous solutions.
Major Products Formed:
Oxidation: Strontium pyrophosphate.
Reduction: Elemental strontium and phosphorus.
Substitution: Various substituted strontium compounds depending on the anion used.
Wissenschaftliche Forschungsanwendungen
Strontium phosphate has a wide range of scientific research applications, including:
Biomedicine: Used in bone cements and drug delivery systems due to its bioaffinity and ability to promote bone regeneration.
Catalysis: Acts as a catalyst in various chemical reactions, including the immobilization of heavy-metal ions.
Luminescent Materials: Utilized in the production of luminescent compounds for lighting and display technologies.
Batteries: Employed as a coating material for battery electrodes to enhance performance and longevity.
Vergleich Mit ähnlichen Verbindungen
Calcium Phosphate: Widely used in bone grafts and dental applications.
Barium Phosphate: Utilized in optical materials and as a catalyst in various chemical reactions.
Magnesium Phosphate: Employed in fertilizers and as a dietary supplement.
Strontium phosphate stands out due to its unique combination of bioaffinity, catalytic activity, and luminescent properties, making it a versatile compound with numerous applications in science and industry.
Eigenschaften
CAS-Nummer |
7446-28-8 |
|---|---|
Molekularformel |
H3O4PSr |
Molekulargewicht |
185.62 g/mol |
IUPAC-Name |
tristrontium;diphosphate |
InChI |
InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4); |
InChI-Schlüssel |
WUIUNDMYIOCTDK-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Sr+2].[Sr+2].[Sr+2] |
Kanonische SMILES |
OP(=O)(O)O.[Sr] |
Key on ui other cas no. |
14414-90-5 7446-28-8 |
Verwandte CAS-Nummern |
18266-28-9 |
Synonyme |
13450-99-2 (Sr salt (1:1)) 18266-28-9 (Sr salt (2:1)) 7446-28-8 (Sr salt (2:3)) strontium phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does strontium phosphate interact with bone tissue?
A1: this compound exhibits osteoconductive properties, meaning it acts as a scaffold for new bone growth. [] This is attributed to the release of strontium ions, which stimulate osteoblast (bone-forming cell) activity and inhibit osteoclast (bone-resorbing cell) activity. []
Q2: Are there any specific proteins or molecules that this compound interacts with during bone regeneration?
A2: While the exact mechanisms are still under investigation, research suggests that strontium ions can influence gene expression in bone cells, affecting proteins involved in bone formation and resorption. [] Further research is needed to elucidate specific protein interactions.
Q3: What are the common forms of this compound and their respective molecular formulas and weights?
A3: Some common forms include:
Q4: Is there spectroscopic data available on this compound compounds?
A4: Yes, several studies employ spectroscopic techniques for characterization:
- FTIR Spectroscopy: Identifies characteristic P-O bonds and functional groups present in various this compound compositions. [, , , ]
- Raman Spectroscopy: Used to confirm the presence of specific phosphate phases, such as hydroxyapatite, in this compound coatings. [, ]
- NMR Spectroscopy: Applied to determine the structural role of elements like aluminum in modified this compound glasses. []
- X-ray Diffraction (XRD): Utilized to investigate the crystalline structure of this compound materials, identifying specific phases and determining lattice parameters. [, , , , , ]
Q5: How does the performance of this compound vary under different physiological conditions (e.g., pH, temperature)?
A5: Research indicates that pH significantly impacts the formation and properties of this compound coatings on titanium. [] Different pH values during synthesis can lead to variations in morphology, phase composition (SrHPO4 vs. Sr3(PO4)2), and ultimately, corrosion resistance. []
Q6: Are there any concerns regarding the stability and degradation of this compound in biological environments?
A6: this compound, particularly Sr-substituted calcium phosphate bone cements, are designed to be degradable. [] Their degradation rate is a crucial factor in matching the rate of new bone formation. The degradation rate can be influenced by factors like composition and porosity. []
Q7: Does this compound exhibit catalytic activity?
A7: While this compound is not widely recognized for its catalytic properties, some studies have explored its use as a support material for catalysts. []
Q8: Have computational methods been employed to study this compound?
A8: While the provided research doesn't delve deeply into computational studies, computational chemistry could be used to model this compound interactions with biological molecules and predict properties of novel compositions.
Q9: How do modifications in the structure of this compound, like doping with other ions, affect its properties?
A9: Studies show that incorporating zinc into this compound coatings enhances antibacterial properties while maintaining biocompatibility. [] The addition of zinc can also influence the coating's microstructure, roughness, wettability, and corrosion resistance. []
Q10: Does the size of the this compound particles influence its biological activity?
A10: Yes, particle size is crucial. Smaller particles generally exhibit higher surface area, potentially leading to faster dissolution and ion release, influencing their interaction with cells. []
Q11: What are some strategies used to improve the stability and handling of this compound materials?
A11: this compound is often incorporated into composites or coatings to enhance its stability and functionality. [, , , , ] For example, incorporating it into a polymer matrix like polylysine can improve its handling and release properties in dental composites. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



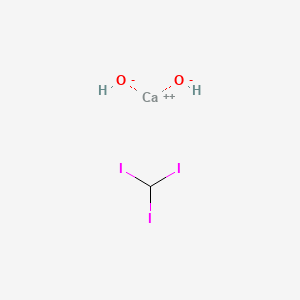
![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)

